molecular formula C22H25N5O B2925959 2-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinoxaline CAS No. 2319635-53-3

2-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinoxaline

Cat. No.: B2925959
CAS No.: 2319635-53-3
M. Wt: 375.476
InChI Key: KCVRXUOZTMPYAQ-UHFFFAOYSA-N
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Description

2-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinoxaline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The quinoxaline moiety in this compound is known for its diverse biological activities and is often used in the development of pharmaceuticals and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinoxaline typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the quinoxaline core through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is usually carried out under acidic conditions and can be catalyzed by various acids such as sulfuric acid or hydrochloric acid .

Next, the piperidine ring is introduced through a nucleophilic substitution reaction. This step often involves the use of a piperidine derivative and a suitable leaving group, such as a halide or a tosylate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Finally, the tetrahydrocinnoline moiety is attached through an etherification reaction. This step involves the reaction of a hydroxyl group on the tetrahydrocinnoline with a suitable alkylating agent, such as an alkyl halide or a sulfonate ester. The reaction is usually carried out in the presence of a base, such as potassium carbonate or sodium hydride, to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. For example, continuous flow reactors may be used to carry out the condensation and substitution reactions, allowing for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinoxaline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinoxaline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinoxaline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

2-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-2-6-18-17(5-1)13-22(26-25-18)28-15-16-9-11-27(12-10-16)21-14-23-19-7-3-4-8-20(19)24-21/h3-4,7-8,13-14,16H,1-2,5-6,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVRXUOZTMPYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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